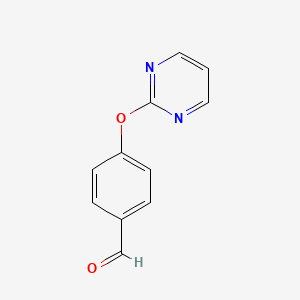

4-(Pyrimidin-2-yloxy)benzaldehyde

Descripción general

Descripción

4-(Pyrimidin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H8N2O2 It is a heterocyclic aromatic aldehyde, featuring a benzaldehyde moiety substituted with a pyrimidin-2-yloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyrimidine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the chloropyrimidine, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: 4-hydroxybenzaldehyde, 2-chloropyrimidine

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyrimidin-2-yloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrimidin-2-yloxy group can participate in further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 4-(Pyrimidin-2-yloxy)benzoic acid

Reduction: 4-(Pyrimidin-2-yloxy)benzyl alcohol

Substitution: Products depend on the nucleophile used, e.g., 4-(Pyrimidin-2-yloxy)benzylamine with amines.

Aplicaciones Científicas De Investigación

4-(Pyrimidin-2-yloxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-(Pyrimidin-2-yloxy)benzaldehyde depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pyrimidin-2-yloxy group can interact with various molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Pyrimidin-2-yl)benzaldehyde

- 4-(2-Fluorophenoxy)benzaldehyde

- 4-(2-Phenylethoxy)benzaldehyde

Uniqueness

4-(Pyrimidin-2-yloxy)benzaldehyde is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.

Actividad Biológica

4-(Pyrimidin-2-yloxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO. The compound can be synthesized through the nucleophilic aromatic substitution of 4-hydroxybenzaldehyde with 2-chloropyrimidine under basic conditions. The general reaction conditions include:

- Reagents : 4-hydroxybenzaldehyde, 2-chloropyrimidine

- Solvent : Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Base : Potassium carbonate (KCO) or Sodium hydride (NaH)

- Temperature : 80-100°C

- Reaction Time : 12-24 hours .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrimidine have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antimicrobial activity of selected pyrimidine derivatives:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 | |

| Bacillus subtilis | 0.75 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, compounds similar to this structure have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2 presents the anti-inflammatory activity of related compounds:

| Compound | COX-2 IC50 (μmol/L) |

|---|---|

| Celecoxib | 0.04 |

| Pyrimidine derivative A | 0.04 |

| Pyrimidine derivative B | 0.04 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyrimidin-2-yloxy moiety may facilitate binding to specific proteins or enzymes, modulating their activity and influencing pathways related to inflammation and microbial resistance .

Case Studies

- Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the pyrimidin-2-yloxy group exhibited significant antibacterial activity, suggesting potential for therapeutic applications in treating resistant infections .

- Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, pyrimidine derivatives demonstrated a marked reduction in inflammation, supporting their use as potential anti-inflammatory agents .

Propiedades

IUPAC Name |

4-pyrimidin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRJSIAGKSMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377018 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

433920-92-4 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.